molecular formula C15H15NO2 B118510 N-Methylflindersine CAS No. 50333-13-6

N-Methylflindersine

Cat. No. B118510
CAS RN: 50333-13-6
M. Wt: 241.28 g/mol
InChI Key: RJZFGBNKPOVCHQ-UHFFFAOYSA-N
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Description

N-Methylflindersine is a compound isolated from the East African Rutaceous medicinal plants Fagara chalybea and F. holtziana . It is known to act as an insect antifeedant .


Molecular Structure Analysis

The molecular formula of N-Methylflindersine is C15H15NO2 . Its molecular weight is 241.29 .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Methylflindersine include a molecular weight of 241.29 and a solid white to off-white appearance .

Scientific Research Applications

Alkaloid Isolation and Structural Analysis

N-Methylflindersine has been identified in various studies focusing on the isolation and structural characterization of alkaloids from different plant species. For example, the leaves of Melicope ptelefolia were investigated, leading to the isolation of N-methylflindersine along with new bisquinolinone alkaloids (Kamperdick et al., 1999). Similarly, the heartwood of Euxylophora paraensis was analyzed, revealing the presence of N-methylflindersine among other alkaloids (Jurd & Wong, 1981). These studies highlight the importance of N-methylflindersine in phytochemical research.

Cytotoxic Activity

Research has also explored the cytotoxic properties of N-methylflindersine. A study on the leaves of Melicope denhamii isolated N-methylflindersine and other compounds, evaluating their cytotoxicity against P-388 cells. The findings indicated moderate activity for certain compounds, underscoring the potential of N-methylflindersine in cytotoxicity studies (Saputri, Tanjung, & Tjahjandarie, 2018).

Natural Product Chemistry

The study of N-methylflindersine extends to the broader field of natural product chemistry. For instance, research on Orixa japonica stems identified N-methylflindersine among several newly isolated quinoline alkaloids (Funayama, Murata, & Nozoe, 1994). This type of research contributes to understanding the diversity of natural compounds and their potential applications.

Antimalarial Properties

In a specific study focusing on the antimalarial properties, compounds like 7,8-dimethoxy-N-methylflindersine were isolated from the stem bark of Araliopsis tabouensis. These compounds showed promising results in antimalarial bioassays, highlighting the potential of N-methylflindersine derivatives in antimalarial research (Ezugwu et al., 2005).

properties

IUPAC Name

2,2,6-trimethylpyrano[3,2-c]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-15(2)9-8-11-13(18-15)10-6-4-5-7-12(10)16(3)14(11)17/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZFGBNKPOVCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198374
Record name 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylflindersine

CAS RN

50333-13-6
Record name N-Methylflindersine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50333-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydro-2,2,6-trimethyl-5H-pyrano(3,2-c)quinolin-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050333136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50333-13-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347659
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIHYDRO-2,2,6-TRIMETHYL-5H-PYRANO(3,2-C)QUINOLIN-5-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSN569UDJ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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